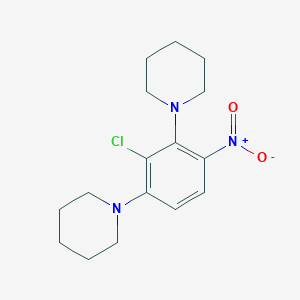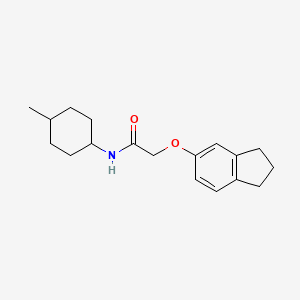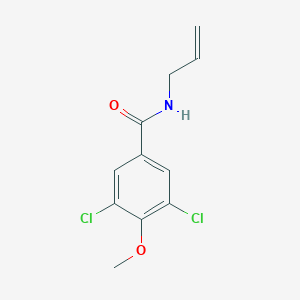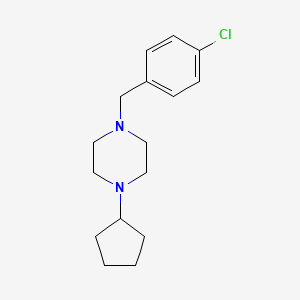
4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride, also known as CEP-26401, is a novel compound that has been studied for its potential therapeutic applications. This compound is a piperazinyl-benzylidene derivative that has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer cell invasion and metastasis.
实验室实验的优点和局限性
4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has several advantages for lab experiments, including its high purity and stability. This compound is also readily available in its hydrochloride salt form, making it easy to use in various scientific research studies. However, there are also some limitations to using 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride. One area of research is to further investigate the mechanism of action of this compound and its potential use in combination with other anticancer drugs. Another area of research is to investigate the potential use of 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride as an antidepressant and its effects on neurotransmitter levels in the brain. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride for its potential therapeutic applications.
合成方法
The synthesis of 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride involves the reaction of 2-chlorobenzylamine with 2-ethoxybenzaldehyde in the presence of piperazine and acetic acid. The resulting compound is then purified by recrystallization to obtain 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride in its hydrochloride salt form. The synthesis method of 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has been optimized for high yield and purity, making it suitable for further scientific research.
科学研究应用
4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has also been studied for its potential use as an antidepressant, as it has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
属性
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O.ClH/c1-2-25-20-10-6-4-7-17(20)15-22-24-13-11-23(12-14-24)16-18-8-3-5-9-19(18)21;/h3-10,15H,2,11-14,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCAWDICOVBHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4,5-dimethoxy-2-nitrobenzylidene){4'-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4880123.png)


![N-[4-(acetylamino)phenyl]-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4880143.png)

![2-(allylamino)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4880162.png)

![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4880177.png)
![2-chloro-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4880180.png)
![N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4880189.png)
![(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide](/img/structure/B4880209.png)

